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molecular formula C5H2Br2FN B126456 2,5-Dibromo-3-fluoropyridine CAS No. 156772-60-0

2,5-Dibromo-3-fluoropyridine

Cat. No. B126456
M. Wt: 254.88 g/mol
InChI Key: QEENLQKOTDHQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05445763

Procedure details

37.00 g (146.87 mmol) of 3-amino-2,5-dibromopyridine are diazotized in 50 ml of aqueous HBF4 (35% strength) at -10° C. using 11.10 g (160.87 mmol) of sodium nitrite in 20 ml of water. After the reaction mixture has been stirred for a further half an hour at -10° C., it is heated at 50° C. for 30 minutes, poured into ice water, neutralized using sodium hydrogencarbonate and extracted three times with dichloromethane. The organic phase is washed twice with water, dried over sodium sulfate, filtered and freed from solvent. Chromatographic purification (silica gel/dichloromethane) gives 11.10 g of 2,5-dibromo-3-fluoropyridine. ##STR13##
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([Br:9])=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.N([O-])=O.[Na+].C(=O)([O-])O.[Na+].[H+].[B-](F)(F)(F)[F:21]>O>[Br:9][C:3]1[C:2]([F:21])=[CH:7][C:6]([Br:8])=[CH:5][N:4]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
NC=1C(=NC=C(C1)Br)Br
Step Two
Name
Quantity
11.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture has been stirred for a further half an hour at -10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it is heated at 50° C. for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
WASH
Type
WASH
Details
The organic phase is washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Chromatographic purification (silica gel/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C=C1F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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